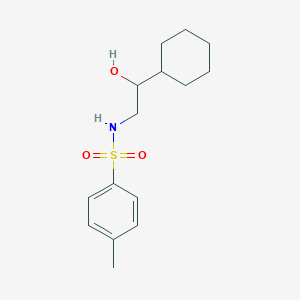![molecular formula C18H15N3O4 B2944327 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 952846-43-4](/img/structure/B2944327.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including a benzodioxole, an oxadiazole, and an acetamide group . The presence of these groups suggests that the compound could have interesting chemical and biological properties, but without specific studies, it’s hard to say for sure.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and oxadiazole rings are likely to be planar due to the conjugated pi system, while the acetamide group could introduce some rotation due to the single bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Some properties, like melting point, boiling point, and solubility, could be predicted based on the functional groups present .科学的研究の応用
Synthesis and Anticonvulsant Evaluation
A study by Nath et al. (2021) involved the design, synthesis, and evaluation of a series of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. The study utilized the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures models to evaluate anticonvulsant activities. One compound, N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, demonstrated significant anticonvulsant activity and emerged as an effective compound with a median dose of 35.7 mg/kg (MES ED50) and 88.15 mg/kg (scPTZ ED50), indicating potential for further exploration in anticonvulsant drug development (Nath et al., 2021).
Radioligand for Human A2B Adenosine Receptors
MRE 2029-F20, a compound related to the query chemical structure, was identified as a selective antagonist ligand of A2B adenosine receptors. Through tritiation of its precursor, [3H]-MRE 2029-F20 was developed as a radioligand for the pharmacological characterization of the human A2B adenosine receptor subtype, showing a KD value of 1.65±0.10 nM and Bmax value of 36±4 fmol/mg protein. This indicates its utility in receptor characterization and potential applications in drug discovery (Baraldi et al., 2004).
Synthesis and Antibacterial Activity
Another study by Ramalingam et al. (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and also 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide as antibacterial agents. These compounds were tested for their antibacterial activity and found to possess significant activity, highlighting the therapeutic potential of similar compounds in combating bacterial infections (Ramalingam et al., 2019).
Antimicrobial and Hemolytic Agents
A new series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides synthesized by Rehman et al. (2016) was screened for antimicrobial and hemolytic activity. The study found these compounds to be active against selected microbial species, indicating their potential as antimicrobial agents with reduced toxicity. This work suggests the potential of similar structures for developing new antimicrobial agents with lower cytotoxicity (Rehman et al., 2016).
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-3-2-4-13(7-11)17-20-21-18(25-17)19-16(22)9-12-5-6-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSYMUQOSJPPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

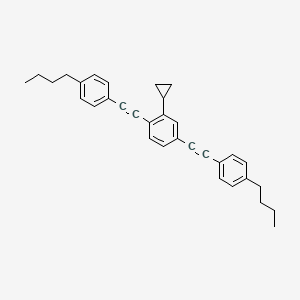
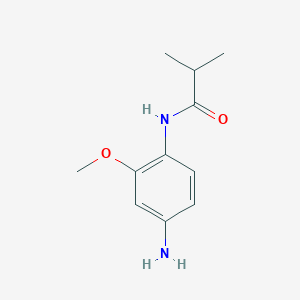

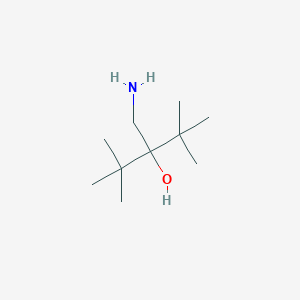
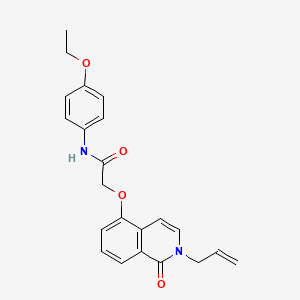
![2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2944251.png)
![2-[(3-Fluorosulfonyloxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2944258.png)
![N-[4-(3,5-dinitrophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2944259.png)
![1-benzyl-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2944260.png)
![3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2944262.png)


![N'-cyclohexyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2944266.png)
